molecular formula C11H11F3N2O2 B2382469 3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol CAS No. 2418715-19-0

3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol

Cat. No.: B2382469
CAS No.: 2418715-19-0
M. Wt: 260.216
InChI Key: CIJOWOJNLFMTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazole ring, a trifluoromethyl group, and an aminomethylphenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(aminomethyl)benzaldehyde with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then subjected to cyclization with hydroxylamine to form the oxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxazole ring and aminomethylphenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Oxazole derivatives: Compounds with an oxazole ring structure, which may have different substituents but similar reactivity.

    Aminomethylphenyl derivatives: These compounds contain the aminomethylphenyl group and are used in various chemical and biological applications.

Uniqueness

3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxazole ring and aminomethylphenyl group contribute to its reactivity and specificity.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)10(17)5-9(16-18-10)8-3-1-7(6-15)2-4-8/h1-5,16-17H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJOWOJNLFMTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(ON2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002299-79-7
Record name 3-[4-(aminomethyl)phenyl]-5-(trifluoromethyl)-2,5-dihydro-1,2-oxazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.